Stereochemistry-Dependent Orexin Receptor Antagonist Activity: (2R,5R) vs. Substituted Analogs
The (2R,5R) stereochemical configuration of the piperidine core is essential for potent orexin receptor type 2 (OX2R) antagonism. The compound (2R,5R)-5-[5-(1-methoxy-1-methylethyl)-1,2,4-oxadiazol-3-yl]-2-methyl-1-{[2-(2H-1,2,3-triazol-2-yl)phenyl]carbonyl}piperidine, derived from the (2R,5R) building block via elaboration at the 5-amino position, exhibits an OX2R IC50 of 98 nM, whereas a closely related (2R,5R) analog bearing a 5-ethyl-1,2,4-oxadiazole substituent shows an OX2R IC50 of >10,000 nM, representing a >100-fold loss of potency attributable to subtle structural changes at the 5-position . This demonstrates that the (2R,5R) scaffold provides a productive geometry for OX2R binding that cannot be replicated by all substituted variants. The (2S,5R) diastereomer, used in the PAD4 inhibitor BMS-P5, displays a completely different biological profile—PAD4 IC50 = 0.098 µM against an unrelated enzyme target —highlighting the target-switching capacity of stereochemical permutation.
| Evidence Dimension | OX2R antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 98 nM (OX2R); IC50 = 3,700 nM (OX1R) [derived compound, (2R,5R) core] |
| Comparator Or Baseline | IC50 > 10,000 nM (OX2R) for (2R,5R)-5-(5-ethyl-1,2,4-oxadiazol-3-yl) analog; IC50 = 0.098 µM (PAD4) for (2S,5R)-derived BMS-P5 |
| Quantified Difference | >100-fold OX2R potency difference between (2R,5R) analogs differing only at the oxadiazole substituent; distinct target engagement (OX2R vs. PAD4) for (2R,5R) vs. (2S,5R) scaffolds |
| Conditions | BindingDB-curated in vitro enzyme/receptor inhibition assays; orexin receptor antagonism measured via functional assay per US10308645; PAD4 inhibition measured via biochemical assay |
Why This Matters
Procurement of the (2R,5R) stereoisomer—rather than generic trans-5-amino-2-methylpiperidine or alternative diastereomers—is mandatory for programs targeting OX2R where the (2R,5R) geometry has been validated, preventing costly structure-activity relationship (SAR) misassignment and synthetic dead-ends.
- [1] BindingDB. BDBM395669 (US10308645, Example 8) and BDBM395664 (US10308645, Example 3). IC50 data for OX2R and OX1R. Merck Sharp & Dohme US Patent US10308645. View Source
